molecular formula C5H6N4O2 B13497218 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B13497218
M. Wt: 154.13 g/mol
InChI Key: OKTHETOJASKRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a heterocyclic compound featuring a tetrazol-5-one core fused with a 3-oxocyclobutyl substituent.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-(3-oxocyclobutyl)-1H-tetrazol-5-one

InChI

InChI=1S/C5H6N4O2/c10-4-1-3(2-4)9-5(11)6-7-8-9/h3H,1-2H2,(H,6,8,11)

InChI Key

OKTHETOJASKRCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)N2C(=O)NN=N2

Origin of Product

United States

Preparation Methods

Cyclobutanone Derivative Synthesis

The starting point typically involves the synthesis or procurement of 3-oxocyclobutyl intermediates. These are cyclobutanone derivatives bearing functional groups amenable to further modification, such as halides or activated esters, which facilitate subsequent coupling reactions.

Tetrazole Ring Formation

The tetrazole moiety is commonly constructed via azide-based cycloaddition reactions involving nitriles or imines. The 1,2,3,4-tetrazolone ring can be formed by controlled cyclization of precursors containing azide and carbonyl functionalities under mild conditions.

One-Pot Multicomponent Reactions

Recent literature describes one-pot, multi-component condensation methods that allow the simultaneous formation of tetrazole-containing heterocycles. For example, a four-component reaction involving bromoalkyl aldehydes, amines, isocyanides, and sodium azide in methanol at room temperature yields tetrazole derivatives efficiently. This method proceeds via domino imine formation, intramolecular annulation, and Ugi-azide reaction steps, providing moderate to high yields of complex tetrazole scaffolds, which could be adapted for the target compound synthesis.

Representative Preparation Method

Based on patent WO2018069863A1 and related synthetic protocols, a plausible synthetic route for 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves:

  • Step 1: Preparation of 3-oxocyclobutyl halide or activated ester intermediate.
  • Step 2: Reaction of this intermediate with hydrazoic acid or sodium azide under controlled conditions to introduce the azide functionality.
  • Step 3: Cyclization under acidic or thermal conditions to form the dihydrotetrazolone ring fused to the cyclobutanone.

This approach leverages the high reactivity of azides with electrophilic carbon centers to construct the tetrazole ring system.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Solvent Notes
1 3-oxocyclobutyl halide + base 25–65 °C Polar aprotic solvent (e.g., DMF, DMSO) Base such as potassium carbonate used to deprotonate and activate
2 Sodium azide or hydrazoic acid Room temperature to 60 °C Methanol or DMF Azide source for ring formation
3 Acidic or thermal cyclization 50–80 °C Methanol or ethanol Promotes ring closure to tetrazolone

This table summarizes typical conditions adapted from analogous tetrazole syntheses and relevant patent disclosures.

Analytical Data and Yield Considerations

  • Yields for tetrazole ring formation via azide cyclization typically range from moderate (40–60%) to high (up to 90%) depending on substrate purity and reaction optimization.
  • Reaction monitoring by techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction confirms the formation and purity of the tetrazole ring system.
  • Chromatographic purity exceeding 98% is achievable with optimized workup and purification protocols.

Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Multi-component one-pot Combines multiple reactants in single step, room temp Efficient, high atom economy Requires careful reagent balance
Azide cyclization Uses sodium azide/hydrazoic acid for tetrazole formation Straightforward, well-established Safety concerns with azides
Stepwise coupling and cyclization Separate preparation of intermediates before ring closure Allows intermediate purification More time-consuming

Research Findings and Notes

  • The one-pot Ugi-azide reaction approach offers a versatile platform for synthesizing tetrazole-containing heterocycles, potentially applicable to 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one.
  • Safety protocols must be strictly followed when handling azides due to their explosive nature.
  • Reaction temperature and solvent choice critically influence the yield and purity of the final compound.
  • Patent literature suggests the use of potassium carbonate and potassium iodide as bases and catalysts in related heterocyclic syntheses, which may be adapted for this compound’s preparation.

Chemical Reactions Analysis

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The tetrazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The tetrazolone ring is known to interact with active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table compares 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one with analogs differing in substituents or core heterocycles:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Features
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one Tetrazol-5-one 3-oxocyclobutyl ~196.15 (calculated) Strained cyclobutyl ring; ketone group
1-(Oxan-4-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one Tetrazol-5-one Oxan-4-yl (tetrahydropyran) ~213.23 (calculated) Oxygen-containing substituent; less strained
1-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Triazol-5-one 4-bromo-2-methylphenyl 254.08 Aromatic substituent; bromine enhances halogen bonding
3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Triazol-5-one Thienylmethyleneamino Varies Extended conjugation; sulfur-containing group

Key Observations :

  • Substituent Effects : The 3-oxocyclobutyl group introduces ring strain, which may enhance reactivity compared to the tetrahydropyran substituent in 1-(Oxan-4-yl)-...tetrazol-5-one .
  • Aromatic vs.
Physicochemical Properties
Property 1-(3-oxocyclobutyl)-...tetrazol-5-one 1-(Oxan-4-yl)-...tetrazol-5-one 1-(4-Bromo-2-methylphenyl)-...triazol-5-one
Calculated LogP ~0.5 (moderately polar) ~1.2 (less polar) ~2.8 (lipophilic)
Aqueous Solubility Likely moderate Higher due to oxan-4-yl group Low (bromine and aromatic group reduce solubility)
Thermal Stability Moderate (strain-induced instability) High High

Notes:

  • The 3-oxocyclobutyl group reduces lipophilicity compared to bromophenyl substituents but increases polarity relative to tetrahydropyran analogs.
Computational and Spectroscopic Studies
  • Triazol-5-one Derivatives : Compounds like 1-(Morpholine-4-yl-methyl)-...triazol-5-one have been optimized using DFT/B3LYP and Hartree-Fock methods to study electronic properties and tautomerism . Similar studies are absent for tetrazol-5-one derivatives in the evidence.
  • Spectroscopic Data : IR and NMR spectra of triazol-5-ones show characteristic peaks for C=O (1650–1700 cm⁻¹) and NH (3100–3300 cm⁻¹). Tetrazol-5-ones may exhibit shifted peaks due to additional nitrogen atoms .

Biological Activity

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CAS No. 2287342-55-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The molecular formula of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is C7H10N4O2C_7H_{10}N_4O_2 with a molecular weight of 182.2 g/mol. The compound features a cyclobutyl ring and a tetrazolone moiety which contribute to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical biochemical pathways, including those related to inflammation and cancer progression.
  • Antimicrobial Activity : Research indicates potential antibacterial effects against various strains of bacteria, particularly those resistant to conventional antibiotics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance:

  • A study on related compounds showed significant antibacterial activity against Staphylococcus aureus, with reductions in bacterial counts observed after treatment with similar tetrazole derivatives .
CompoundTarget BacteriaReduction in CFU/mlReference
LMM6S. aureus ATCC 259234 log CFU
LMM6S. aureus 629/944 log CFU

Anticancer Potential

The tetrazole scaffold has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth:

  • Studies indicate that modifications of the tetrazole structure can enhance cytotoxicity towards various cancer cell lines by targeting mechanisms such as apoptosis and cell cycle regulation .
Compound TypeCancer Cell LineMechanism of ActionReference
Tetrazole DerivativeVarious (e.g., MCF-7)Inhibition of HDAC and telomerase
Oxadiazole DerivativeMultiple (e.g., HeLa)Induction of apoptosis

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on Antibacterial Activity :
    • A derivative similar to 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one was tested against S. aureus. The compound exhibited significant reduction in biofilm formation and bacterial viability over time .
  • Case Study on Cytotoxicity :
    • Research involving structural analogs demonstrated that modifications in the tetrazole ring enhanced cytotoxic effects against breast cancer cells (MCF-7), suggesting a promising avenue for developing new anticancer agents .

Q & A

What are the optimal synthetic routes for 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one, and how can reaction yields be improved?

Level: Basic
Methodological Answer:
The synthesis of tetrazol-5-one derivatives typically involves cyclization reactions or modifications of pre-existing heterocyclic scaffolds. For example, analogous compounds like 1-(2-oxo-2-phenylethyl)-tetrazol-5-ones were synthesized via multi-step reactions starting from α-oxoesters or hydrazine derivatives, with yields optimized by adjusting solvent polarity (e.g., ethanol or DMF) and reaction time (4–6 hours under reflux) . Key steps include:

  • Cyclocondensation: Using sodium hydroxide or tetrabutylammonium hydroxide to facilitate ring closure.
  • Purification: Recrystallization from ethanol/water mixtures improves purity (e.g., 72–81% yields achieved for related compounds) .
    Data Table:
Reaction StepSolventCatalystYield (%)Reference
CyclizationEthanolNaOH69–81
ReductionEtOH/H₂ONaBH₄61–72

How can spectroscopic and crystallographic methods resolve structural ambiguities in 1-(3-oxocyclobutyl)-tetrazol-5-one derivatives?

Level: Advanced
Methodological Answer:
Structural characterization relies on:

  • Spectroscopy: IR confirms carbonyl (C=O, ~1700 cm⁻¹) and tetrazole ring (C=N, ~1600 cm⁻¹) functionalities. ¹H-NMR identifies cyclobutyl protons (δ 2.5–3.5 ppm) and tetrazole CH₂ groups (δ 4.0–5.0 ppm) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. For example, SHELXTL is widely used for small-molecule crystallography to validate cyclobutyl ring geometry .
    Advanced Tip: High-resolution data (d-spacing < 0.8 Å) and twin refinement in SHELXL are critical for handling twinned crystals common in strained cyclobutyl systems .

What computational approaches predict the electronic and thermodynamic properties of 1-(3-oxocyclobutyl)-tetrazol-5-one?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software calculates molecular electrostatic potential (MEP) maps, highlighting electrophilic regions (e.g., the 3-oxocyclobutyl carbonyl group) for reaction site prediction .
  • Thermodynamic Analysis: Half-neutralization potentials (HNP) and pKa values are determined via potentiometric titration with tetrabutylammonium hydroxide in non-aqueous media (e.g., DMSO) .
    Data Table:
PropertyMethodValue (kJ/mol)Reference
HOMO-LUMO GapDFT/B3LYP/6-31G(d)4.2–5.1
pKa (non-aqueous)Potentiometric8.5–9.2

How do structural modifications of the tetrazol-5-one core influence biological activity?

Level: Advanced
Methodological Answer:
Substituents on the tetrazole ring and cyclobutyl group modulate bioactivity:

  • Antimicrobial Activity: Electron-withdrawing groups (e.g., Br, Cl) enhance membrane penetration. For example, 3-bromo-substituted analogs showed MIC values of 8–16 µg/mL against S. aureus .
  • Enzyme Inhibition: The 3-oxocyclobutyl group may interact with ATP-binding pockets in kinases, as seen in related triazolone inhibitors .
    Experimental Design:

Synthesize analogs with varied substituents (e.g., aryl, alkyl).

Test in vitro against target enzymes or microbial strains.

Perform molecular docking (e.g., AutoDock Vina) to validate binding modes .

How can conflicting data on reaction yields or bioactivity be systematically addressed?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Reaction Conditions: Temperature sensitivity (e.g., cyclobutyl ring stability above 80°C) may reduce yields in poorly optimized protocols .
  • Bioassay Variability: Standardize assays using CLSI guidelines for MIC determination or enzyme inhibition (e.g., IC50 via fluorescence quenching) .
    Resolution Strategy:
  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent, catalyst ratio).
  • Meta-Analysis: Compare data across studies (e.g., 61–81% yields for similar tetrazolones) to identify optimal parameters .

What are the challenges in scaling up laboratory synthesis for preclinical studies?

Level: Basic
Methodological Answer:
Key challenges include:

  • Purification: Column chromatography is impractical for large batches; switch to recrystallization or fractional distillation.
  • Cyclobutyl Stability: Avoid prolonged heating; use flow chemistry for exothermic steps .
    Scalable Protocol:

Conduct cyclization in a continuous flow reactor.

Replace NaBH₄ with catalytic hydrogenation for safer reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.